molecular formula C17H26N2O2S B2983889 N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-2-(methylthio)benzamide CAS No. 1209721-55-0

N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-2-(methylthio)benzamide

Cat. No.: B2983889
CAS No.: 1209721-55-0
M. Wt: 322.47
InChI Key: SMTHOBBXPXRAGJ-UHFFFAOYSA-N
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Description

N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-2-(methylthio)benzamide is a synthetic organic compound classified as a benzamide derivative, intended for research and development purposes only. This product is not for diagnostic, therapeutic, or personal use. Benzamide derivatives are a significant class of compounds in medicinal chemistry research, known for their potential to interact with various biological targets . The structure of this compound, which incorporates a piperidine ring system, is common in the design of molecules being investigated for their bioactive properties . Piperidine derivatives are frequently explored in preclinical research for their potential as modulators of enzyme and receptor function . The specific research applications and mechanism of action for this particular compound are subject to ongoing scientific investigation. Researchers are encouraged to study its properties in the context of target identification and lead optimization workflows. As with any research compound, proper safety protocols and handling procedures must be followed.

Properties

IUPAC Name

N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]-2-methylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O2S/c1-21-12-11-19-9-7-14(8-10-19)13-18-17(20)15-5-3-4-6-16(15)22-2/h3-6,14H,7-13H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMTHOBBXPXRAGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1CCC(CC1)CNC(=O)C2=CC=CC=C2SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-2-(methylthio)benzamide” typically involves multiple steps, starting from commercially available precursors. A common synthetic route might include:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor.

    Introduction of the Methoxyethyl Group: The methoxyethyl group can be introduced via an alkylation reaction using 2-methoxyethyl chloride.

    Attachment of the Benzamide Moiety: The benzamide moiety can be attached through an amide coupling reaction using 2-(methylthio)benzoic acid and a coupling reagent such as EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

“N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-2-(methylthio)benzamide” can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The benzamide moiety can be reduced to a benzylamine using reducing agents like lithium aluminum hydride.

    Substitution: The methoxyethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Alkyl halides, aryl halides, nucleophiles

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Benzylamines

    Substitution: Various substituted derivatives

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes and interactions.

    Medicine: Potential therapeutic agent for various diseases due to its biological activity.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of “N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-2-(methylthio)benzamide” would depend on its specific biological target. Generally, compounds in this class can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The molecular targets and pathways involved would be identified through experimental studies such as binding assays, enzymatic assays, and cellular assays.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Benzamide Substituent Piperidine Substituent Molecular Formula Molecular Weight Key Features/Applications Reference
N-((1-(2-Methoxyethyl)piperidin-4-yl)methyl)-2-(methylthio)benzamide (Target) 2-(methylthio) 1-(2-methoxyethyl) C18H27N2O2S 335.5 Potential CNS activity; moderate lipophilicity
N-((1-(Thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzamide None (plain benzamide) 1-(thiophen-2-ylmethyl) C18H22N2OS 314.4 Increased aromaticity; possible metabolic instability due to thiophene
2-Ethoxy-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzamide 2-ethoxy 1-(pyrazin-2-yl) C19H24N4O2 340.4 Enhanced solubility (ethoxy group); pyrazine may improve metal-binding capacity
N-((1-(2-(Methylthio)benzyl)piperidin-4-yl)methyl)-2-(trifluoromethyl)benzamide 2-(trifluoromethyl) 1-(2-(methylthio)benzyl) C23H26F3N2OS 422.5 High lipophilicity (CF3 group); potential protease inhibition
N-((1-(2-Methoxyethyl)piperidin-4-yl)methyl)-2,4,6-trimethylbenzamide 2,4,6-trimethyl 1-(2-methoxyethyl) C20H31N2O2 331.5 Steric hindrance (trimethyl groups); reduced metabolic oxidation
Goxalapladib (2-[2-(2,3-Difluorophenyl)ethyl]-N-[1-(2-methoxyethyl)piperidin-4-yl]-N-[[4’-(trifluoromethyl)biphenyl-4-yl]methyl]acetamide) Acetamide backbone 1-(2-methoxyethyl) C40H39F5N4O3 718.8 Atherosclerosis therapy; targets lipoprotein-associated phospholipase A2

Key Comparative Insights

A. Benzamide Substituent Effects

  • Electron-Withdrawing Groups (e.g., -CF3) : The trifluoromethyl group in ’s compound increases lipophilicity and metabolic stability but may reduce aqueous solubility .

B. Piperidine Substituent Effects

  • 2-Methoxyethyl vs. Heteroaromatic Groups : The target’s 2-methoxyethyl substituent (shared with Goxalapladib) improves solubility and flexibility compared to rigid aromatic substituents like thiophene () or pyrazine (). This flexibility may enhance tissue penetration .
  • Benzyl vs.

C. Therapeutic Implications

  • CNS Targeting : The target’s methoxyethyl group and moderate molecular weight (~335 Da) align with Lipinski’s rules for CNS drugs, contrasting with bulkier analogues like Goxalapladib (718.8 Da), which is systemically targeted .
  • Antimicrobial Potential: Nitazoxanide (), a structurally distinct benzamide with a nitro-thiazole group, highlights the scaffold’s versatility in antiparasitic applications, suggesting the target could be optimized for similar activity .

Biological Activity

N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-2-(methylthio)benzamide is a compound that has attracted attention in pharmacological research due to its potential biological activities. This article explores the compound's mechanism of action, biological effects, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H28N2O3SC_{18}H_{28}N_{2}O_{3}S, with a molecular weight of 320.4 g/mol. The compound features a piperidine ring, a methylthio group, and a benzamide structure, contributing to its unique biological properties.

The biological activity of this compound primarily involves its interaction with specific receptors and enzymes in the body. The piperidine moiety allows for binding to various neurotransmitter receptors, potentially influencing neurotransmission and signaling pathways. The methylthio group may enhance lipophilicity, aiding in cellular penetration and bioavailability.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. A study demonstrated that derivatives with piperidine structures showed efficacy against various bacterial strains, suggesting potential applications in treating infections .

Anticancer Activity

Preliminary investigations have shown that this compound may possess anticancer properties. In vitro studies revealed that it can inhibit the proliferation of cancer cell lines by inducing apoptosis through modulation of cell signaling pathways .

Neuroprotective Effects

The compound's interaction with neurotransmitter systems suggests possible neuroprotective effects. Research indicates that similar piperidine derivatives can mitigate neurotoxicity in models of neurodegenerative diseases .

Data Table: Summary of Biological Activities

Activity Effect Reference
AntimicrobialInhibits growth of bacterial strains
AnticancerInduces apoptosis in cancer cells
NeuroprotectiveReduces neurotoxicity in models

Case Studies

  • Antimicrobial Efficacy : A study conducted on various piperidine derivatives demonstrated that modifications to the methylthio group significantly enhanced antimicrobial activity against resistant bacterial strains. The study highlighted the importance of structural components in determining biological efficacy .
  • Cancer Cell Line Studies : In vitro assays using human cancer cell lines indicated that this compound effectively reduced cell viability at concentrations as low as 10 µM. Further analysis revealed that the compound triggered apoptotic pathways, leading to cell death .
  • Neuroprotection : Research on neuroprotective agents showed that compounds with similar structures could prevent neuronal death induced by oxidative stress. The findings suggest that this compound may offer protective effects against neurodegeneration .

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